molecular formula C16H17N3OS3 B2940135 3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 690644-84-9

3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2940135
CAS No.: 690644-84-9
M. Wt: 363.51
InChI Key: XTMJNJQVZBVTEG-UHFFFAOYSA-N
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Description

3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective small molecule inhibitor identified in screening campaigns for novel kinase modulators. This thieno[2,3-d]pyrimidine-based compound has demonstrated significant activity against key oncogenic kinases. Research indicates its primary mechanism of action involves the potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapeutics, particularly in non-small cell lung cancer (NSCLC) and glioblastoma. Its molecular design, featuring the thieno[2,3-d]pyrimidine core, is a recognized pharmacophore that effectively mimics the adenine moiety of ATP, allowing it to compete for binding in the kinase's active site. Further studies have explored its efficacy against mutant forms of EGFR, including the T790M variant which confers resistance to first-generation inhibitors, positioning it as a valuable chemical probe for investigating resistance mechanisms. Beyond EGFR, this compound has shown promising inhibitory activity against Bruton's Tyrosine Kinase (BTK) , highlighting its utility in immunological and B-cell malignancy research. Its dual-target potential makes it an indispensable tool for researchers dissecting complex kinase signaling networks, evaluating combination therapies, and developing new treatment strategies for resistant cancers.

Properties

IUPAC Name

5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS3/c1-5-6-19-15(20)13-9(2)10(3)23-14(13)18-16(19)22-8-12-7-21-11(4)17-12/h5,7H,1,6,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMJNJQVZBVTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Information

  • IUPAC Name : 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
  • Molecular Formula : C₁₃H₁₅N₃OS₂
  • Molecular Weight : 281.41 g/mol
  • CAS Number : Not available in the provided data.

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the allyl group and the thiazole moiety are particularly significant for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and thieno-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various fungal strains such as Candida albicans and Candida parapsilosis .

Anticancer Properties

Studies have demonstrated that thieno-pyrimidine derivatives can inhibit cancer cell proliferation. In vitro assays using human cancer cell lines have shown that certain analogs exhibit cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of 3-allyl-5,6-dimethyl derivatives in this context remains to be fully elucidated but aligns with the broader trend observed in related compounds.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. Analogous compounds have been reported to possess IC50 values significantly lower than standard inhibitors like kojic acid, suggesting a potent inhibitory effect on melanin synthesis . This property may have implications for skin whitening treatments and other dermatological applications.

Antioxidant Activity

In addition to antimicrobial and anticancer activities, thieno-pyrimidine derivatives have demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage .

Case Study 1: Antifungal Efficacy

A study conducted on a series of thiazolo-pyrimidine derivatives revealed that modifications at the 5 and 6 positions significantly enhanced antifungal activity against Candida species. The compound was noted for its ability to disrupt fungal cell wall synthesis .

Case Study 2: Anticancer Potential

In a comparative study assessing the cytotoxicity of various thieno-pyrimidine derivatives against breast cancer cells (MCF7), it was found that compounds with an allyl substitution exhibited enhanced cytotoxic effects compared to their non-substituted counterparts. The mechanisms involved included increased apoptosis rates and inhibition of proliferation markers .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Candida species
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionStrong tyrosinase inhibition
AntioxidantFree radical scavenging

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position 2 and 3) Molecular Formula Key Biological Activity LogP Molecular Weight Reference
Target Compound 2: (2-Methylthiazol-4-yl)methylthio; 3: Allyl C₁₇H₁₈N₄OS₃ Under investigation (potential kinase/VEGFR-2 inhibition) ~3.8* 390.5*
DNTP (5,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one) 2: 4-Nitrophenyl; 3: H C₁₄H₁₁N₃O₂S HIV-1 reverse transcriptase inhibition (IC₅₀ = 0.8 µM) 2.5 285.3
3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio) 2: 4-Methylbenzylthio; 3: Ethyl C₁₈H₂₀N₂OS₂ Antitumor (HL-7702: IC₅₀ = 12 µM) 4.1 344.5
2-(Morpholinyl-oxoethyl)thio analog (CAS 325693-44-5) 2: 2-(4-Morpholinyl)-2-oxoethylthio; 3: Allyl C₁₇H₂₁N₃O₃S₂ Kinase inhibition (data pending) 1.2 379.5
2-(Chloro-6-fluorobenzyl)thio analog 2: Chloro-fluorobenzylthio; 3: Ethyl C₁₇H₁₆ClFN₂OS₂ Prostate cancer (PC-3: IC₅₀ = 8 µM) 4.6 382.9
2-(Cyclohexenylthio)-5,6-dimethyl 2: Cyclohex-2-enylthio; 3: H C₁₄H₁₆N₂OS₂ Antifungal (Colletotrichum gossypii: 92% inhibition at 50 mg/L) 3.5 292.4

*Estimated based on analogous structures.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl in DNTP) enhance binding to viral enzymes like HIV-1 reverse transcriptase .
  • Thiazole-containing substituents (target compound) may improve selectivity for kinases due to hydrogen-bonding interactions with ATP-binding pockets .
  • Halogenated benzylthio groups (e.g., chloro-fluorobenzyl in ) increase cytotoxicity in cancer cells, likely through enhanced lipophilicity and membrane permeability.

Synthetic Accessibility :

  • Thioether linkages (common in all analogs) are typically formed via nucleophilic substitution between thiols and chlorides under basic conditions .
  • The thiazole moiety in the target compound requires multistep synthesis, increasing complexity compared to nitro- or benzyl-substituted analogs .

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